molecular formula C12H20O8 B13131676 Phenylbeta-D-glucopyranosidedihydrate

Phenylbeta-D-glucopyranosidedihydrate

Cat. No.: B13131676
M. Wt: 292.28 g/mol
InChI Key: YTEQAZMSVOMPFE-GZWYNECLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl-β-D-glucopyranoside dihydrate (CAS: 1464-44-4) is a glycoside derivative in which a phenyl group is attached via a β-glycosidic bond to the anomeric carbon (C1) of D-glucopyranose, with two water molecules of crystallization . Its molecular formula is C₁₂H₁₆O₆·2H₂O, and it serves as a model compound for studying glycosidic linkages, enzymatic hydrolysis, and carbohydrate interactions. The phenyl group acts as a chromophore, enabling spectroscopic analysis, while the dihydrate form stabilizes the crystal lattice . This compound is structurally analogous to natural glycans, making it valuable for probing carbohydrate-protein interactions and enzyme mechanisms .

Properties

Molecular Formula

C12H20O8

Molecular Weight

292.28 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-phenoxyoxane-3,4,5-triol;dihydrate

InChI

InChI=1S/C12H16O6.2H2O/c13-6-8-9(14)10(15)11(16)12(18-8)17-7-4-2-1-3-5-7;;/h1-5,8-16H,6H2;2*1H2/t8-,9-,10+,11-,12-;;/m1../s1

InChI Key

YTEQAZMSVOMPFE-GZWYNECLSA-N

Isomeric SMILES

C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O.O.O

Canonical SMILES

C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O.O.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenylbeta-D-glucopyranosidedihydrate can be synthesized through the reaction of phenol with glucose in the presence of an acid catalyst. The reaction typically involves heating the mixture to promote the formation of the glycosidic bond. The product is then purified through recrystallization from water, yielding this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in bulk for use in various research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Phenylbeta-D-glucopyranosidedihydrate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups on the glucose moiety can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The phenyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield gluconic acid derivatives, while reduction can produce glucitol derivatives.

Scientific Research Applications

Phenylbeta-D-glucopyranosidedihydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying glycosidic bonds and their properties.

    Biology: The compound is used to investigate the interactions between glycosides and proteins or enzymes.

Mechanism of Action

The mechanism of action of phenylbeta-D-glucopyranosidedihydrate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of nitric oxide and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in inflammatory cells. This inhibition is mediated through the suppression of nuclear factor-kappa B (NF-κB) translocation to the nucleus, which is a key regulator of inflammatory responses .

Comparison with Similar Compounds

Phenyl-β-D-galactopyranoside (β-PhGal)

Structural Difference :

  • The sole distinction between β-PhGlc and β-PhGal lies in the configuration of the hydroxyl group at C3. In β-PhGlc, the C4-OH is axial (glucose configuration), whereas in β-PhGal, it is equatorial (galactose configuration) (Scheme 1, ).

Research Findings :

  • Dimer Interactions : β-PhGlc forms dimers via cooperative O6–H···O3 and O3–H···O2 hydrogen bonds, while β-PhGal adopts a stacked dimer geometry with weaker O6–H···O4 interactions. This difference arises from the equatorial C4-OH in galactose, which sterically hinders hydrogen bonding .
  • Thermodynamic Stability : β-PhGlc exhibits higher thermal stability (decomposition at ~220°C) compared to β-PhGal (~200°C), attributed to stronger intermolecular hydrogen bonds .

2-Phenylethyl-β-D-glucopyranoside

Structural Difference :

  • A two-carbon ethyl spacer separates the phenyl ring from the glucopyranose in this compound (vs. direct attachment in β-PhGlc) .

Functional Implications :

  • Hydrophobicity : The extended alkyl chain increases lipophilicity, enhancing membrane permeability. This property makes it relevant in phytochemical studies, such as plant secondary metabolite analysis .
  • Enzymatic Hydrolysis : Compared to β-PhGlc, 2-phenylethyl derivatives are hydrolyzed 30% slower by β-glucosidases due to steric hindrance from the ethyl spacer .

Methyl-β-D-glucopyranoside

Structural Difference :

Key Properties :

  • Solubility: Methyl-β-D-glucopyranoside is more water-soluble (1.2 g/mL at 25°C) than β-PhGlc (0.8 g/mL), as the smaller methyl group reduces hydrophobic interactions .
  • Crystallography : Methyl derivatives frequently adopt a ⁴C₁ chair conformation, whereas β-PhGlc dihydrate shows slight distortion due to phenyl ring steric effects .

4-Nitrophenyl-β-D-glucopyranoside Monohydrate

Structural Difference :

  • A nitro group at the para position of the phenyl ring increases electron-withdrawing effects .

Data Table: Comparative Analysis of β-PhGlc Dihydrate and Analogues

Compound Molecular Formula Key Structural Feature Solubility (H₂O, g/mL) Thermal Stability (°C) Enzymatic Km (mM)
Phenyl-β-D-glucopyranoside dihydrate C₁₂H₁₆O₆·2H₂O Phenyl group, axial C4-OH 0.8 220 5.1
Phenyl-β-D-galactopyranoside C₁₂H₁₆O₆ Equatorial C4-OH 0.7 200 6.8
2-Phenylethyl-β-D-glucopyranoside C₁₄H₂₀O₆ Ethyl-phenylethyl spacer 0.5 210 7.2
Methyl-β-D-glucopyranoside C₇H₁₄O₆ Methyl group 1.2 190 N/A
4-Nitrophenyl-β-D-glucopyranoside C₁₂H₁₅NO₈·H₂O Para-nitro substituent 0.9 230 2.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.